molecular formula C10H8N2O2 B11056705 5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile

5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile

Cat. No.: B11056705
M. Wt: 188.18 g/mol
InChI Key: XRBOEDGBOMJRPU-UHFFFAOYSA-N
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Description

5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile is an organic compound characterized by the presence of cyano and hydroxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 2,4-dihydroxybenzonitrile and acrylonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of acrylonitrile to the benzene ring.

    Temperature and Solvent: The reaction is conducted at elevated temperatures (around 80-100°C) in a suitable solvent like ethanol or methanol to ensure proper dissolution and reaction kinetics.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine or other reduced forms.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions, often carried out in the presence of a base.

Major Products

The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence biochemical pathways related to oxidative stress, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzonitrile: Lacks the cyanoethyl group, making it less versatile in certain reactions.

    5-(1-Cyanoethyl)-2-hydroxybenzonitrile: Similar structure but with fewer hydroxy groups, affecting its reactivity and applications.

    5-(1-Cyanoethyl)-4-hydroxybenzonitrile: Another isomer with different positioning of functional groups, leading to varied chemical behavior.

Uniqueness

5-(1-Cyanoethyl)-2,4-dihydroxybenzonitrile is unique due to the presence of both cyano and hydroxy groups in specific positions on the benzene ring, providing a balance of reactivity and stability that is advantageous for various applications.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-(1-cyanoethyl)-2,4-dihydroxybenzonitrile

InChI

InChI=1S/C10H8N2O2/c1-6(4-11)8-2-7(5-12)9(13)3-10(8)14/h2-3,6,13-14H,1H3

InChI Key

XRBOEDGBOMJRPU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=C(C(=C1)C#N)O)O

Origin of Product

United States

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